molecular formula C16H14Br2N2O3 B11547734 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide

Cat. No.: B11547734
M. Wt: 442.10 g/mol
InChI Key: JDDPHPBSECWDFJ-DJKKODMXSA-N
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Description

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromine atom on both the phenyl and phenoxy rings, as well as a methoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide typically involves the condensation reaction between 5-bromo-2-methoxybenzaldehyde and 2-(3-bromophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)propanohydrazide
  • N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H14Br2N2O3

Molecular Weight

442.10 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(3-bromophenoxy)acetamide

InChI

InChI=1S/C16H14Br2N2O3/c1-22-15-6-5-13(18)7-11(15)9-19-20-16(21)10-23-14-4-2-3-12(17)8-14/h2-9H,10H2,1H3,(H,20,21)/b19-9+

InChI Key

JDDPHPBSECWDFJ-DJKKODMXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/NC(=O)COC2=CC(=CC=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NNC(=O)COC2=CC(=CC=C2)Br

Origin of Product

United States

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